molecular formula C15H17N3O6 B12352913 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

Cat. No.: B12352913
M. Wt: 335.31 g/mol
InChI Key: FEMZKVALIZOYHM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is a complex organic compound that belongs to the class of non-proteinogenic L-α-amino acids . It is characterized by the presence of a benzoic acid moiety linked to a pyrimidone ring, which is further substituted with an amino acid side chain. This compound exhibits unique chemical properties due to its structural features, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with pyrimidone intermediates under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: N-bromosuccinimide (NBS), halogens

Major Products

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid or base, participating in proton transfer reactions . It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

2-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

InChI

InChI=1S/C15H17N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-4,11H,5-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1

InChI Key

FEMZKVALIZOYHM-NSHDSACASA-N

Isomeric SMILES

C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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